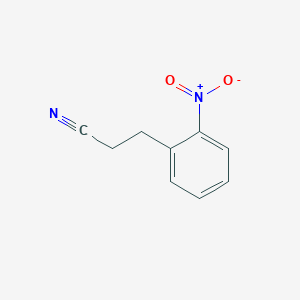

3-(2-Nitrophenyl)propanenitrile

Description

3-(2-Nitrophenyl)propanenitrile (IUPAC name: this compound; molecular formula: C₉H₈N₂O₂) is an aromatic nitrile derivative featuring a propanenitrile backbone substituted with a 2-nitrophenyl group. The nitrile (-CN) and nitro (-NO₂) functional groups confer distinct electronic and steric properties, making this compound a valuable intermediate in organic synthesis and pharmaceutical research. Its electron-withdrawing nitro group at the ortho position of the phenyl ring enhances reactivity in nucleophilic substitution and cyclization reactions, particularly in the synthesis of heterocyclic compounds and bioactive molecules .

Properties

IUPAC Name |

3-(2-nitrophenyl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-7-3-5-8-4-1-2-6-9(8)11(12)13/h1-2,4,6H,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLELPJNIJLWQNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

From Halogenoalkanes: One common method involves the reaction of a halogenoalkane with sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group, forming the nitrile.

From Amides: Nitriles can also be synthesized by dehydrating amides using dehydrating agents such as phosphorus pentoxide (P4O10).

From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.

Industrial Production Methods: Industrial production of nitriles often involves the ammoxidation of alkanes or alkenes. For example, propionitrile can be produced by the ammoxidation of propanol .

Chemical Reactions Analysis

Types of Reactions:

Reduction: Nitriles can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Hydrolysis: Nitriles undergo hydrolysis to form carboxylic acids in the presence of acidic or basic conditions.

Substitution: Nitriles can participate in substitution reactions with Grignard reagents to form ketones.

Common Reagents and Conditions:

Reducing Agents: Lithium aluminum hydride (LiAlH4), diisobutylaluminum hydride (DIBAL-H).

Hydrolysis Agents: Acidic (HCl) or basic (NaOH) conditions.

Substitution Reagents: Grignard reagents (RMgX).

Major Products:

Reduction: Primary amines.

Hydrolysis: Carboxylic acids.

Substitution: Ketones.

Scientific Research Applications

Chemistry:

Organic Synthesis: 3-(2-Nitrophenyl)propanenitrile is used as an intermediate in the synthesis of various organic compounds.

Biology and Medicine:

Drug Development:

Industry:

Material Science: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Nitrophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit enzymes such as Trypanosoma cruzi enzyme, which is essential for the survival of the parasite . The nitro group plays a crucial role in its biological activity by participating in redox reactions and forming reactive intermediates.

Comparison with Similar Compounds

Table 1: Comparison of this compound with Related Compounds

Substituent Effects on Reactivity and Bioactivity

- Nitro Group Position : The ortho-nitro substituent in this compound induces steric hindrance and electron withdrawal, accelerating reactions like Michael additions but reducing solubility compared to para-substituted analogs (e.g., 2-Methyl-2-(4-nitrophenyl)propanenitrile) .

- Halogen vs. Nitro Substitutents : Chlorine atoms in 3-(2,4-Dichlorophenyl)propanenitrile enhance lipophilicity and antimicrobial activity, whereas the nitro group in the target compound favors electronic interactions in enzyme inhibition .

- Hydroxyl vs. Nitro Groups : 3-Hydroxy-3,3-diphenylpropanenitrile exhibits superior aqueous solubility due to its hydroxyl group, contrasting with the nitro group’s electron-withdrawing effects, which limit solubility but improve electrophilic reactivity .

Structural and Electronic Insights

- Electronic Effects: The nitro group’s strong electron-withdrawing nature polarizes the nitrile group, increasing its susceptibility to nucleophilic attack. This is less pronounced in compounds with electron-donating groups (e.g., hydroxyl or methyl substituents) .

- Steric Considerations : Ortho-substitution introduces steric hindrance, which can limit rotational freedom and alter molecular conformation. For example, 3-(2,4-Dichlorophenyl)propanenitrile’s di-ortho-chloro substituents create a rigid structure, whereas the target compound’s single nitro group allows partial rotation .

Biological Activity

3-(2-Nitrophenyl)propanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings, including case studies and data tables that highlight its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound features a propanenitrile backbone with a nitrophenyl group positioned at the second carbon. This specific arrangement influences its reactivity and interaction with biological targets.

The mechanism of action for this compound involves several pathways:

- Reduction Pathway : The nitrophenyl group can undergo reduction to form an aminophenyl derivative, which may interact with various enzymes and receptors in biological systems, leading to alterations in cellular processes.

- Enzyme Inhibition : Derivatives of this compound have demonstrated the ability to inhibit key enzymes, such as those involved in the survival of parasites like Trypanosoma cruzi, which is responsible for Chagas disease.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. The compound's nitro group can be bioreduced in biological systems, generating reactive intermediates that may exert cytotoxic effects on bacterial cells.

Case Studies

-

Inhibition of iNOS and nNOS : A study evaluated the inhibition percentages of various compounds similar to this compound against inducible nitric oxide synthase (iNOS) and neuronal nitric oxide synthase (nNOS). The results indicated significant inhibition rates, suggesting potential applications in inflammatory conditions .

Compound % iNOS Inhibition % nNOS Inhibition 3a 78.20 ± 2.43 46.04 ± 2.85 4a 20.74 ± 1.15 70.17 ± 0.77 - Antiproliferative Effects : Research on plant-derived compounds showed that fractions containing similar nitro-substituted phenyl groups exhibited enhanced cytotoxicity against prostate cancer cells, highlighting the relevance of structural features in biological activity .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.